molecular formula C22H22N4O3 B12269787 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No.: B12269787
M. Wt: 390.4 g/mol
InChI Key: NCGPDHQUJOQRRQ-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets in the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

InChI

InChI=1S/C22H22N4O3/c1-28-20-4-2-3-17(13-20)21(27)26-11-7-19(8-12-26)29-22-24-14-18(15-25-22)16-5-9-23-10-6-16/h2-6,9-10,13-15,19H,7-8,11-12H2,1H3

InChI Key

NCGPDHQUJOQRRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4

Origin of Product

United States

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